molecular formula C12H19NO B14679564 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one CAS No. 33023-01-7

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

Cat. No.: B14679564
CAS No.: 33023-01-7
M. Wt: 193.28 g/mol
InChI Key: PRGCCJPXJZTXMB-LLVKDONJSA-N
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Description

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a complex organic compound with a unique structure that includes a hexahydroindolizine ring fused with a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves the following steps:

    Formation of the Hexahydroindolizine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Butanone Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone: A simpler ketone with similar reactivity but lacking the hexahydroindolizine ring.

    Hexahydroindolizine Derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is unique due to its combination of the hexahydroindolizine ring and the butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33023-01-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(8aR)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]butan-1-one

InChI

InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3/t11-/m1/s1

InChI Key

PRGCCJPXJZTXMB-LLVKDONJSA-N

Isomeric SMILES

CCCC(=O)C1=CCCN2[C@@H]1CCC2

Canonical SMILES

CCCC(=O)C1=CCCN2C1CCC2

Origin of Product

United States

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